Deacetyl Vinorelbine-d3 is a derivative of Vinorelbine, a third-generation vinca alkaloid primarily used in cancer treatment, particularly for metastatic non-small cell lung carcinoma. This compound is notable for its structural modifications that enhance its pharmacological properties and therapeutic efficacy. The chemical name for Deacetyl Vinorelbine-d3 is derived from its parent compound, Vinorelbine, which was first approved for clinical use in the 1990s. Deacetyl Vinorelbine-d3 serves as a significant metabolite of Vinorelbine, exhibiting similar antitumor activity.
Deacetyl Vinorelbine-d3 is classified under the category of vinca alkaloids, which are organic compounds known for their anti-mitotic properties. These compounds are derived from the periwinkle plant (Catharanthus roseus) and are characterized by their ability to interfere with microtubule formation during cell division. The specific classification of Deacetyl Vinorelbine-d3 includes:
The synthesis of Deacetyl Vinorelbine-d3 involves several key steps, beginning with the extraction of Vinorelbine from natural sources or through semi-synthetic methods. The primary focus in synthesizing Deacetyl Vinorelbine-d3 is on the deacetylation process, which removes the acetyl group from the parent compound.
The synthesis process not only ensures the production of Deacetyl Vinorelbine-d3 but also allows for the characterization of its unique properties compared to its parent compound.
Deacetyl Vinorelbine-d3 retains a complex multi-ring structure characteristic of vinca alkaloids. Its molecular formula is represented as C45H54N4O7, indicating it has a similar backbone to Vinorelbine with specific modifications.
The structural analysis can be supported by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity and composition of the synthesized compound.
Deacetyl Vinorelbine-d3 participates in several chemical reactions primarily related to its biological activity:
These reactions are critical for understanding its pharmacological profile and potential therapeutic applications.
The mechanism of action for Deacetyl Vinorelbine-d3 is primarily attributed to its role as a mitotic spindle poison:
Studies have demonstrated that Deacetyl Vinorelbine-d3 has antitumor activity comparable to that of its parent compound, making it a valuable candidate in cancer therapy.
Deacetyl Vinorelbine-d3 exhibits distinct physical and chemical properties:
These properties are crucial for formulating effective drug delivery systems and ensuring stability during storage.
Deacetyl Vinorelbine-d3 is primarily utilized in cancer research due to its potent antitumor effects. Its applications include:
Deacetyl vinorelbine (DAV) represents a primary biotransformation product of the semi-synthetic vinca alkaloid vinorelbine, formed through enzymatic deacetylation. In the vinorelbine metabolic cascade, DAV serves as both an intermediate and an endpoint metabolite with distinct pharmacological properties. When the deuterated analog Deacetyl Vinorelbine-d3 is studied, the deuterium atoms are strategically incorporated at specific molecular positions (typically the methyl group of the catharanthine moiety), creating a stable isotopologue that retains the biochemical behavior of native DAV while enabling precise tracking via mass spectrometry [3] [6].
Vinorelbine undergoes complex hepatic processing yielding multiple metabolites:
Table 1: Comparative Profile of Vinorelbine Metabolites
Metabolite | Abundance | Antitumor Activity | Detection Method |
---|---|---|---|
Deacetyl vinorelbine | Primary | Similar to parent | LC-MS/MS |
Vinorelbine N-oxide | Minor | Not characterized | Radioactive tracing |
20'-Hydroxyvinorelbine | Trace | Unknown | Not routinely quantified |
6'-Oxo-vinorelbine | Trace | Unknown | Not routinely quantified |
The deuteration strategy in DAV-d3 significantly reduces metabolic degradation rates at the deuterated sites due to the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond exhibits greater stability compared to the carbon-hydrogen (C-H) bond. This property makes DAV-d3 an invaluable analytical internal standard for quantifying native DAV in biological matrices, eliminating variability during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis [3].
The biotransformation of vinorelbine to deacetyl vinorelbine involves two distinct enzymatic pathways:
Carboxylesterase-Mediated Hydrolysis
CYP3A4-Dependent Oxidative Deacetylation
CYP3A4 dominates the oxidative metabolism of vinorelbine, confirmed through four complementary approaches:
Table 2: Experimental Evidence for CYP3A4 Dominance in Vinorelbine Deacetylation
Experimental Approach | Key Finding | Implication |
---|---|---|
Human liver microsomes (n=14) | Deacetylation correlates with CYP3A4 (r²=0.80) | Confirms CYP3A4 as primary catalyst |
Troleandomycin inhibition | 80% reduction in DAV formation | Demonstrates CYP3A4 specificity |
Anti-CYP3A immunoinhibition | 36% suppression of metabolism | Supports enzymatic involvement |
Recombinant CYP3A4 incubation | 63.4% vinorelbine conversion | Direct evidence of catalytic capability |
The deuterium substitution in DAV-d3 alters the molecule’s interaction kinetics with CYP3A4. The stronger C-D bond increases the activation energy barrier for hydrogen abstraction during CYP3A4-mediated oxidation, thereby slowing secondary metabolism of DAV-d3 compared to non-deuterated DAV. This property is exploited in metabolic stability assays to quantify intrinsic clearance pathways [3] [8].
Bioactivity of Deacetyl Vinorelbine
DAV retains significant tubulin-binding affinity comparable to the parent compound. Its mechanism involves:
The structural basis for this activity lies in the preserved catharanthine-vindoline dimeric framework after deacetylation. Unlike N-oxide metabolites, DAV maintains the tertiary amine critical for tubulin interaction [3].
Pharmacokinetic-Pharmacodynamic Relationships
The formation kinetics of DAV directly influence vinorelbine’s temporal pharmacodynamics:
Clinical Pharmacology Considerations
The deuterated analog thus serves dual purposes: as a reference standard for bioanalytical assays and as a probe for examining the contribution of deacetylation to vinorelbine’s overall antitumor efficacy. Ongoing research explores whether DAV contributes significantly to vinorelbine’s activity in blood-brain barrier penetration where the parent drug shows limited distribution [3] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: